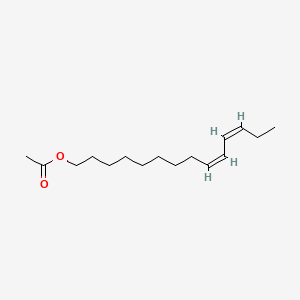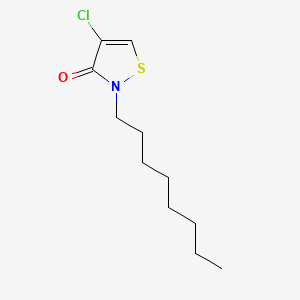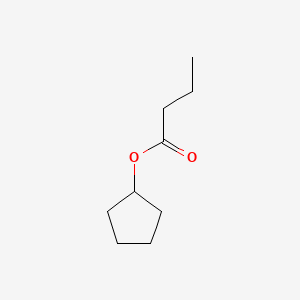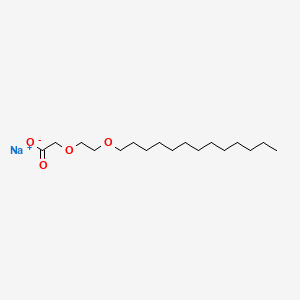
3-(2-(Benzyloxy)phenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Phenylmethoxy)phenyl]oxetane is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(phenylmethoxy)phenyl]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule containing hydroxyl and halide groups undergoes cyclization to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives, including 3-[2-(phenylmethoxy)phenyl]oxetane, often relies on scalable cyclization reactions. These methods may involve the use of catalysts to enhance reaction efficiency and yield. For example, the use of rhodium-catalyzed O–H insertion and C–C bond-forming cyclization has been reported for the synthesis of functionalized oxetanes .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(phenylmethoxy)phenyl]oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenylmethoxy group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or other reduced species .
Applications De Recherche Scientifique
3-[2-(phenylmethoxy)phenyl]oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 3-[2-(phenylmethoxy)phenyl]oxetane exerts its effects involves the interaction of its oxetane ring with various molecular targets. The ring strain in the oxetane makes it reactive, allowing it to participate in ring-opening reactions that can lead to the formation of new bonds and structures . These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
3,3-Bis(chloromethyl)oxetane: A derivative with chloromethyl groups.
3,3-Bis(azidomethyl)oxetane: A derivative with azidomethyl groups.
Uniqueness
3-[2-(phenylmethoxy)phenyl]oxetane is unique due to the presence of the phenylmethoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other oxetane derivatives .
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
3-(2-phenylmethoxyphenyl)oxetane |
InChI |
InChI=1S/C16H16O2/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-15(16)14-11-17-12-14/h1-9,14H,10-12H2 |
Clé InChI |
INNTUFGCCWAKOK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


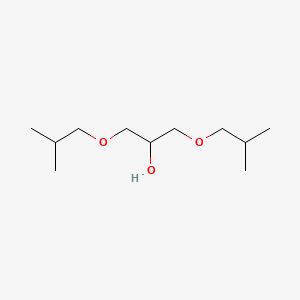
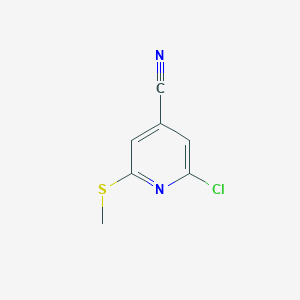
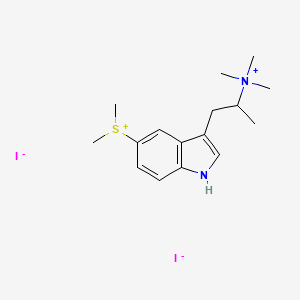
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
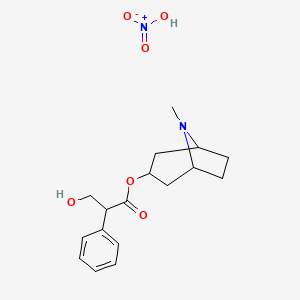


![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
